1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione
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Overview
Description
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione is a synthetic organic compound with the molecular formula C22H26N2O4 It is characterized by the presence of two methoxyphenyl groups attached to a piperazinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione typically involves the reaction of 1-(4-methoxyphenyl)ethylamine with a suitable dicarboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the piperazinedione ring. The reaction conditions often include an inert atmosphere, moderate temperatures, and an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The piperazinedione ring can be reduced to form piperazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxyphenyl groups play a crucial role in the binding affinity and specificity of the compound. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione: An intermediate in the synthesis of labelled L-2-Aminobutyric Acid-d1.
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4: A deuterated analogue used in various research applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for diverse applications .
Properties
CAS No. |
1141931-86-3 |
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Molecular Formula |
C₂₂H₂₆N₂O₄ |
Molecular Weight |
382.45 |
Origin of Product |
United States |
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